molecular formula C13H23NO3 B13648273 tert-Butyl (R)-3-isobutyrylpyrrolidine-1-carboxylate

tert-Butyl (R)-3-isobutyrylpyrrolidine-1-carboxylate

Cat. No.: B13648273
M. Wt: 241.33 g/mol
InChI Key: JOSFJALFHUWUAY-SNVBAGLBSA-N
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Description

tert-Butyl (3R)-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl ester group and a 2-methylpropanoyl substituent on the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.

    Introduction of the 2-Methylpropanoyl Group: The 2-methylpropanoyl group can be introduced via an acylation reaction using 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl (3R)-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate can be optimized by employing continuous flow reactors and automated systems to ensure high yield and purity. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl (3R)-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl (3R)-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a prodrug for targeted delivery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R)-3-(2-methylbutanoyl)pyrrolidine-1-carboxylate
  • tert-Butyl (3R)-3-(2-ethylpropanoyl)pyrrolidine-1-carboxylate
  • tert-Butyl (3R)-3-(2-methylpentanoyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (3R)-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and properties. The presence of the tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability. Additionally, the 2-methylpropanoyl group contributes to the compound’s lipophilicity and potential biological activity.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (3R)-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-9(2)11(15)10-6-7-14(8-10)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m1/s1

InChI Key

JOSFJALFHUWUAY-SNVBAGLBSA-N

Isomeric SMILES

CC(C)C(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(=O)C1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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